3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Overview
Description
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid is an organic compound with the molecular formula C13H10N4O2 and a molecular weight of 254.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes both a benzotriazole and a benzoic acid moiety .
Preparation Methods
The synthesis of 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid typically involves the reaction of 5-amino-1,2,3-benzotriazole with a suitable benzoic acid derivative under controlled conditions . The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and reagents like isopropylmagnesium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can interact with oxidoreductase enzymes, enhancing antibacterial and antifungal activities . The compound’s structure allows it to penetrate bacterial cells and interact with target enzymes, thereby exerting its effects .
Comparison with Similar Compounds
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid can be compared with other benzotriazole derivatives such as:
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Commonly used as a UV absorber.
Thiazolidinone benzotriazole derivatives: Known for their antibacterial activities.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Used in energetic materials.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications .
Biological Activity
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzoic acid moiety linked to a triazole ring. Its structural characteristics contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. For instance, the synthesis can be achieved through azide-nitrile cycloaddition followed by coupling reactions, which yield high-purity products suitable for biological evaluation .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activities. The compound's ability to inhibit cancer cell proliferation was assessed in vitro against different cancer cell lines. Results showed that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 15.0 | Apoptosis induction via caspase activation |
A549 (lung cancer) | 10.5 | Cell cycle arrest at G1 phase |
HeLa (cervical cancer) | 12.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it was shown to reduce markers of inflammation such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of triazole derivatives in clinical isolates of resistant bacteria. The findings highlighted that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic .
- Cancer Research : In a study focused on the anticancer properties of triazole derivatives, this compound was found to enhance the efficacy of existing chemotherapeutics in combination therapy approaches. This suggests a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
Properties
IUPAC Name |
3-(5-aminobenzotriazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-9-4-5-11-12(7-9)16-17(15-11)10-3-1-2-8(6-10)13(18)19/h1-7H,14H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFABWOOBRFQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C3C=CC(=CC3=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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